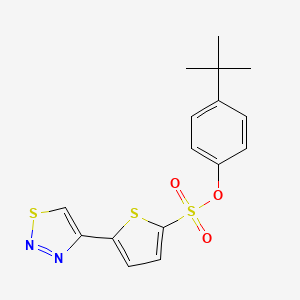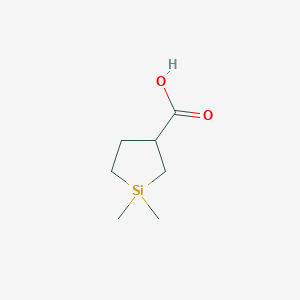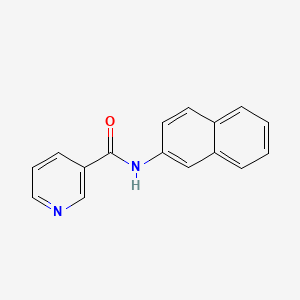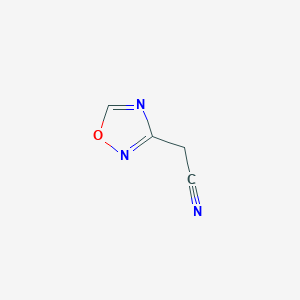
4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells .
Mécanisme D'action
The mechanism of action of 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle. In materials science, the compound's high electron mobility is due to its ability to transport electrons efficiently through the material.
Biochemical and Physiological Effects:
Studies have shown that the compound has low toxicity and does not have any significant adverse effects on the body. However, further studies are required to fully understand the compound's biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The compound's advantages for lab experiments include its high purity, stability, and reproducibility. However, its limitations include its high cost and the difficulty of synthesizing it in large quantities.
Orientations Futures
There are several future directions for the study of 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate. These include:
1. Investigating the compound's potential as an anti-cancer agent in vivo.
2. Studying the compound's potential use in other organic electronics such as organic field-effect transistors (OFETs).
3. Developing more efficient and cost-effective synthesis methods for the compound.
4. Investigating the compound's potential use in other materials science applications, such as organic photovoltaics (OPVs).
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. Further research is required to fully understand the compound's potential and to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate involves the reaction between 4-tert-butylphenylhydrazine and 2-thiophenesulfonyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane and is monitored using thin-layer chromatography. The resulting product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, the compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In materials science, the compound has been studied for its potential use in organic solar cells due to its high electron mobility. In organic electronics, the compound has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its high luminescence efficiency.
Propriétés
IUPAC Name |
(4-tert-butylphenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S3/c1-16(2,3)11-4-6-12(7-5-11)21-24(19,20)15-9-8-14(23-15)13-10-22-18-17-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLZPLQAHWTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2828920.png)

![Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2828922.png)
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2828924.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2828925.png)
![3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2828926.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2828927.png)





![N-[2-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2828942.png)
